molecular formula C15H14O3 B311177 2-Methoxyphenyl 4-methylbenzoate

2-Methoxyphenyl 4-methylbenzoate

Cat. No.: B311177
M. Wt: 242.27 g/mol
InChI Key: INCAILNIAFKMBD-UHFFFAOYSA-N
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Description

2-Methoxyphenyl 4-methylbenzoate is an aromatic ester derived from 2-methoxyphenol and 4-methylbenzoic acid. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol. The methoxy group at the ortho position likely influences electronic and steric properties, distinguishing it from other positional isomers or substituent variants.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(2-methoxyphenyl) 4-methylbenzoate

InChI

InChI=1S/C15H14O3/c1-11-7-9-12(10-8-11)15(16)18-14-6-4-3-5-13(14)17-2/h3-10H,1-2H3

InChI Key

INCAILNIAFKMBD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

Table 1: Structural and Physicochemical Properties
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-Methoxyphenyl 4-methylbenzoate 2-OCH₃, 4-CH₃ C₁₅H₁₄O₃ 242.27 Ortho-methoxy group; ester linkage
Phenyl 4-methylbenzoate None, 4-CH₃ C₁₄H₁₂O₂ 212.25 Simple aryl ester; no methoxy group
2-Methylphenyl 4-methylbenzoate 2-CH₃, 4-CH₃ C₁₅H₁₄O₂ 226.27 Methyl substituent at ortho position
4-Methoxyphenyl 4-(6-hydroxyhexyloxy)benzoate 4-OCH₃, 4-(C₆H₁₂O) C₂₀H₂₄O₅ 344.41 Extended alkyl chain; para-methoxy
  • Positional isomers, such as 3- or 4-methoxyphenyl variants, would exhibit distinct dihedral angles and intermolecular interactions. For example, 2MP4MBA (2-methylphenyl analog) has a dihedral angle of 73.04°, which may differ in the methoxy-substituted version due to increased polarity .

Pharmacokinetic and Toxicological Profiles

Table 2: Bioactivity and Toxicity Data
Compound Name BBB Permeability Toxicity Profile Key Findings
F0850-4777* Yes Non-toxic Suitable for CNS targeting; obeys Lipinski’s rules
25I-NBOMe (2C-I-NBOMe) Yes High toxicity Potent hallucinogen; associated with fatalities
4-Methoxyphenyl 4-(6-hydroxyhexyloxy)benzoate Not reported Not determined Used in liquid crystal synthesis
  • In contrast, NBOMe compounds (e.g., 25I-NBOMe) share a 2-methoxyphenyl group but incorporate an ethanamine moiety, leading to severe toxicity and psychoactivity . This underscores the critical role of functional group interplay in biological outcomes.

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